molecular formula C20H16BrNO2S2 B2827163 4-{[(4-Bromophenyl)sulfanyl]methyl}-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene CAS No. 477869-74-2

4-{[(4-Bromophenyl)sulfanyl]methyl}-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene

Cat. No.: B2827163
CAS No.: 477869-74-2
M. Wt: 446.38
InChI Key: AADATAAQTCBSDI-UHFFFAOYSA-N
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Description

4-{[(4-Bromophenyl)sulfanyl]methyl}-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene is an organic compound characterized by the presence of bromophenyl and methylphenyl sulfanyl groups attached to a nitrobenzene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Bromophenyl)sulfanyl]methyl}-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene typically involves the following steps:

    Formation of the Bromophenyl Sulfanyl Intermediate: This step involves the reaction of 4-bromothiophenol with a suitable alkylating agent to form the bromophenyl sulfanyl intermediate.

    Formation of the Methylphenyl Sulfanyl Intermediate: Similarly, 4-methylthiophenol is reacted with an alkylating agent to form the methylphenyl sulfanyl intermediate.

    Coupling Reaction: The two intermediates are then coupled with a nitrobenzene derivative under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common techniques include the use of continuous flow reactors and advanced purification methods to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Bromophenyl)sulfanyl]methyl}-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a palladium catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[(4-Bromophenyl)sulfanyl]methyl}-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-{[(4-Bromophenyl)sulfanyl]methyl}-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanyl groups may also play a role in modulating the compound’s activity by influencing its binding to target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenyl methyl sulfone: Shares the bromophenyl group but lacks the nitro and methylphenyl sulfanyl groups.

    4-Methylbenzylsulfonyl chloride: Contains the methylphenyl sulfanyl group but differs in other structural aspects.

Uniqueness

4-{[(4-Bromophenyl)sulfanyl]methyl}-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene is unique due to the combination of bromophenyl, methylphenyl sulfanyl, and nitro groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-[(4-bromophenyl)sulfanylmethyl]-1-(4-methylphenyl)sulfanyl-2-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrNO2S2/c1-14-2-7-18(8-3-14)26-20-11-4-15(12-19(20)22(23)24)13-25-17-9-5-16(21)6-10-17/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AADATAAQTCBSDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)CSC3=CC=C(C=C3)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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